Ac-DEVD-pNA

Description

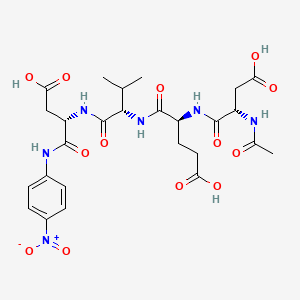

Structure

2D Structure

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXRLUDNGFFUKI-ORGXJRBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Catalytic Heart of Apoptosis: A Technical Guide to Caspase-3 Cleavage of Ac-DEVD-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism by which caspase-3, a key executioner of apoptosis, recognizes and cleaves the synthetic substrate Ac-DEVD-pNA. This document delves into the catalytic mechanism, substrate specificity, and the broader signaling context of caspase-3 activation. It further provides detailed experimental protocols for the widely used colorimetric assay and summarizes key quantitative data for researchers in the field.

Introduction to Caspase-3 and Programmed Cell Death

Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis, or programmed cell death.[1][2] In healthy cells, caspase-3 exists as an inactive zymogen, known as procaspase-3.[3] Upon receiving apoptotic signals, initiator caspases, such as caspase-8 and caspase-9, proteolytically cleave procaspase-3.[2][4] This cleavage event leads to the formation of a mature, active heterotetramer composed of two large (p17/p20) and two small (p10/p12) subunits.[2][5] The active caspase-3 then proceeds to cleave a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

The synthetic peptide this compound is a valuable tool for studying caspase-3 activity. It is specifically designed to mimic the natural cleavage site of one of caspase-3's key substrates, PARP (poly(ADP-ribose) polymerase).[6] The peptide consists of the amino acid sequence Asp-Glu-Val-Asp (DEVD) which is recognized by caspase-3, an N-terminal acetyl group (Ac), and a C-terminal p-nitroaniline (pNA) chromophore.[7][8] Cleavage of the peptide bond between the aspartate (D) and the pNA releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm.[4][9]

The Mechanism of this compound Cleavage

The cleavage of this compound by caspase-3 is a highly specific enzymatic reaction that relies on a precise molecular recognition and a well-defined catalytic mechanism.

Substrate Recognition

Caspase-3 exhibits a strong preference for tetrapeptide sequences with an aspartic acid residue at the P1 position (the amino acid immediately preceding the cleavage site).[3][10] The optimal recognition motif for caspase-3 is DEVD (Asp-Glu-Val-Asp).[1][11] The specificity is determined by the interaction of the substrate's amino acid side chains with corresponding pockets (S1-S4) in the active site of the enzyme. The S1 pocket of caspase-3 is specifically shaped to accommodate the negatively charged side chain of the P1 aspartate residue.[12]

Catalytic Mechanism

The catalytic activity of caspase-3 resides in a pocket formed at the junction of its large and small subunits.[2] The core of the catalytic machinery consists of a catalytic dyad composed of a cysteine residue (Cys-163) and a histidine residue (His-121).[1][3] The cleavage of the peptide bond in this compound proceeds through a nucleophilic attack mechanism:

-

Nucleophilic Attack: The thiol group of Cys-163, activated by the imidazole ring of His-121, acts as a nucleophile and attacks the carbonyl carbon of the P1 aspartate residue in the DEVD sequence of the substrate.[1][3]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the backbone amides of Gly-122 and Cys-163.[3]

-

Cleavage and Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between the aspartate and the p-nitroaniline. The pNA is released, and an acyl-enzyme intermediate is formed, with the Ac-DEVD peptide covalently attached to the Cys-163 residue.

-

Hydrolysis and Enzyme Regeneration: A water molecule, activated by His-121, then attacks the acyl-enzyme intermediate. This hydrolysis step releases the Ac-DEVD peptide and regenerates the active enzyme, ready for another catalytic cycle.

Quantitative Analysis of Caspase-3 Activity

The enzymatic activity of caspase-3 on the this compound substrate can be characterized by standard enzyme kinetics parameters.

| Parameter | Value | Substrate | Enzyme | Reference |

| Km | 9.7 µM | This compound | Caspase-3 | [6] |

Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3 is a tightly regulated process initiated by two major signaling pathways: the extrinsic and intrinsic pathways of apoptosis.

Experimental Protocol: Colorimetric Caspase-3 Assay

This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the this compound substrate.

Materials and Reagents

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Phosphate-buffered saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[13]

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[13]

-

Caspase-3 Substrate: this compound (20 mM stock in DMSO)[13]

-

Caspase-3 Inhibitor (optional): Ac-DEVD-CHO (2 mM stock in DMSO)[13]

-

96-well flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Detailed Procedure

-

Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent and for a suitable duration. Include an untreated control group.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).[9]

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13]

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Assay Setup:

-

In a 96-well plate, add your cell lysate to each well (e.g., 10-50 µg of protein).

-

Include a blank control (Lysis Buffer only) and a negative control (lysate from untreated cells). An optional inhibitor control can be included by pre-incubating the lysate with a caspase-3 inhibitor.

-

Adjust the volume in each well to a final volume (e.g., 90 µL) with Assay Buffer.[9]

-

-

Enzymatic Reaction:

-

Add the this compound substrate to each well to a final concentration of 200 µM (e.g., 10 µL of a 2 mM working solution).[13]

-

Mix gently.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, or longer if the signal is low.[9] Protect the plate from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis

The activity of caspase-3 is proportional to the amount of pNA released. The results can be expressed as the change in absorbance at 405 nm or can be quantified using a standard curve generated with known concentrations of pNA.

Catalytic Cleavage of this compound

The following diagram illustrates the key steps in the catalytic cleavage of this compound by the active site of caspase-3.

Conclusion

The cleavage of this compound by caspase-3 is a cornerstone assay in apoptosis research. A thorough understanding of the underlying molecular mechanisms, from substrate recognition and catalysis to the upstream signaling pathways, is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting apoptosis. This guide provides a detailed technical overview to aid researchers and professionals in their exploration of this fundamental cellular process.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. biogot.com [biogot.com]

- 10. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hardylab.chem.umass.edu [hardylab.chem.umass.edu]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Ac-DEVD-pNA: A Technical Guide to Substrate Specificity in Caspase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-DEVD-pNA). It details its specificity for various caspases, presents quantitative kinetic data, outlines experimental protocols for its use in caspase activity assays, and illustrates the relevant cellular signaling pathways.

Introduction to this compound and Caspase Specificity

This compound is a synthetic tetrapeptide substrate widely utilized for the colorimetric detection of activity of executioner caspases, particularly caspase-3 and caspase-7.[1][2][3][4][5] The sequence DEVD is based on the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of these caspases during apoptosis.[5] The principle of the assay relies on the cleavage of the p-nitroanilide (pNA) group from the peptide by an active caspase. This cleavage releases the chromophore pNA, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[4]

While this compound is a valuable tool, it is not entirely specific for a single caspase. It is most efficiently cleaved by caspase-3 and caspase-7, which share a similar substrate recognition motif.[1][6] It also exhibits some cross-reactivity with other caspases, albeit with lower efficiency. Understanding this specificity profile is crucial for the accurate interpretation of experimental results.

Quantitative Data: Substrate Specificity of this compound

The efficiency of this compound cleavage by different caspases can be compared using kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.

| Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | 9.7 - 11 | 2.4 | ~2.2 x 105 |

| Caspase-7 | 12 | Not explicitly found for pNA, but similar efficiency to Caspase-3 with DEVD-AFC substrate[7] | Not explicitly found |

| Caspase-1 | 18 | 0.5 | ~2.8 x 104 |

| Caspase-4 | 32 | 0.05 | ~1.6 x 103 |

| Caspase-6 | 180 | 0.6 | ~3.3 x 103 |

Note: The kcat/Km values are calculated based on the provided Km and kcat. The efficiency for Caspase-7 with the fluorogenic substrate DEVD-AFC is reported to be nearly identical to that of Caspase-3.[7]

Signaling Pathways of Caspase-3 and -7 Activation

Caspase-3 and -7 are executioner caspases, meaning they are activated by initiator caspases to carry out the final stages of apoptosis. The two primary pathways leading to their activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic and Extrinsic Apoptotic Pathways

The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. This initiates the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.

Caption: Overview of Intrinsic and Extrinsic Apoptotic Pathways leading to Caspase-3/7 activation.

Experimental Protocol: Caspase-3/7 Activity Assay

This section provides a detailed methodology for a colorimetric caspase-3/7 activity assay using this compound.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose. Prepare fresh before use by adding DTT.

-

This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C in light-protected aliquots.

-

pNA Standard: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.

Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Assay Procedure (96-well plate format)

-

Dilute the cell lysates to a final concentration of 1-2 mg/mL protein with Assay Buffer.

-

Add 50 µL of each cell lysate to separate wells of a 96-well microplate. Include a blank well with 50 µL of Lysis Buffer.

-

To each well, add 50 µL of Assay Buffer.

-

Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

To quantify the amount of pNA released, generate a standard curve using the pNA standard.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the this compound colorimetric caspase activity assay.

Limitations and Considerations

While the this compound assay is a robust and widely used method, researchers should be aware of its limitations:

-

Cross-reactivity: As the kinetic data indicates, this compound is not exclusively cleaved by caspase-3. Significant activity from caspase-7 and, to a lesser extent, other caspases can contribute to the signal. Therefore, results should be interpreted as a measure of "DEVDase" or executioner caspase activity, rather than solely caspase-3 activity.

-

In Vitro Assay: The assay is performed on cell lysates, which means the spatial and temporal regulation of caspase activation within the intact cell is lost.

-

Inhibitors: The presence of endogenous caspase inhibitors in the cell lysate could potentially interfere with the assay and lead to an underestimation of caspase activity.

Conclusion

This compound remains a valuable and accessible tool for the general assessment of executioner caspase activity in apoptotic research and drug discovery. Its ease of use and the straightforward colorimetric readout make it suitable for high-throughput screening and routine laboratory use. However, a thorough understanding of its substrate specificity and inherent limitations is paramount for the accurate interpretation of data and the design of well-controlled experiments. By combining this assay with other molecular techniques, researchers can gain a more complete picture of the complex processes governing apoptosis.

References

- 1. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. apexbt.com [apexbt.com]

- 6. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Role of Ac-DEVD-pNA in Apoptosis Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-DEVD-pNA) in the detection and quantification of apoptosis. We will delve into the underlying biochemical principles, provide detailed experimental protocols, present key quantitative data, and illustrate the associated signaling pathways and workflows.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens (procaspases) in healthy cells and are activated through a proteolytic cascade in response to apoptotic stimuli.[1][2]

These stimuli can originate from two primary pathways:

-

The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, DNA damage, or growth factor deprivation, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.[3]

-

The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, this pathway leads to the recruitment and activation of initiator caspases, primarily caspase-8 and caspase-10.[3]

Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player.[1][2] Activated caspase-3 is responsible for the cleavage of a broad spectrum of cellular proteins, including structural components and DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

This compound: A Chromogenic Substrate for Caspase-3

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of PARP recognized by caspase-3.[1] It serves as a highly specific and sensitive chromogenic substrate for measuring the enzymatic activity of caspase-3 and, to a lesser extent, caspase-7.[2][4]

The principle of the assay is straightforward: In the presence of active caspase-3, this compound is cleaved at the aspartate residue, releasing the chromophore p-nitroanilide (pNA).[5] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm.[5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

Apoptosis Signaling Pathways

The following diagrams illustrate the key signaling cascades leading to the activation of caspase-3.

Quantitative Data for this compound Assays

The following tables summarize key quantitative parameters for designing and performing caspase-3 activity assays using this compound.

Table 1: this compound Substrate Properties and Concentrations

| Parameter | Value | Reference |

| Km for Caspase-3 | 9.7 µM | [1][7] |

| Stock Solution | 20 mM in DMSO | [8] |

| Working Concentration | 200 µM | [6] |

| Wavelength for Detection | 405 nm | [5][6] |

Table 2: Typical Reagent Concentrations for Caspase-3 Assay

| Reagent | Stock Concentration | Final Concentration |

| This compound | 4 mM | 200 µM |

| DTT | 1 M | 10 mM |

| p-Nitroaniline (for standard curve) | 10 mM | 10 µM - 200 µM |

| Caspase-3 Inhibitor (Ac-DEVD-CHO) | 2 mM | 200 µM |

Table 3: Recommended Sample Parameters

| Parameter | Recommendation | Reference |

| Cell Lysate Protein Concentration | 1 - 4 mg/mL | [5] |

| Number of Cells per Sample | ≥ 1 x 10⁶ | [5] |

| Tissue Amount per Sample | ≥ 50 mg | [5] |

| Incubation Time | 1 - 4 hours at 37°C | [5] |

| Incubation Temperature | 37°C | [5] |

Experimental Protocol for Caspase-3 Activity Assay

This section provides a detailed, step-by-step protocol for measuring caspase-3 activity in cell lysates using this compound.

Reagent Preparation

-

Lysis Buffer: Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[8] Protease inhibitors (excluding cysteine protease inhibitors like E-64 or leupeptin) can be added to prevent non-specific proteolysis.

-

Assay Buffer: Prepare a 1x Assay Buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS.[8]

-

This compound Stock Solution (20 mM): Dissolve this compound in DMSO to a final concentration of 20 mM.[8] Store in aliquots at -20°C.

-

This compound Working Solution (2 mM): Immediately before use, dilute the 20 mM stock solution 1:10 in 1x Assay Buffer.[8]

-

DTT Solution (1 M): Prepare a 1 M stock solution of DTT in sterile water. Store in aliquots at -20°C.

-

2x Reaction Buffer with DTT: Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).[6]

Sample Preparation (Cell Lysate)

-

Induce apoptosis in your cell line of choice using a known apoptosis-inducing agent (e.g., staurosporine, etoposide) or your experimental compound. Include an untreated control group.

-

Harvest cells (typically 2-5 x 10⁶ cells per sample) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully remove the supernatant.

-

Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.

-

Incubate the cell suspension on ice for 15-20 minutes.

-

Centrifuge the lysate at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8]

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay). It is recommended that the protein concentration be between 1-4 mg/mL.[5]

Assay Procedure (96-well plate format)

-

To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate (containing 20-50 µg of protein).

-

Prepare a blank well containing 50 µL of Lysis Buffer.

-

As a negative control, you can include a well with lysate from untreated cells. For an inhibitor control, pre-incubate a sample with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding the substrate.

-

Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

-

Initiate the reaction by adding 5 µL of 4 mM this compound substrate to each well (final concentration of 200 µM).[6]

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time can be extended if the signal is low.

-

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

The caspase-3 activity can be expressed as the fold increase in activity compared to the control or can be quantified using a p-nitroaniline (pNA) standard curve.

Fold Increase Calculation:

Fold Increase = (Absorbance of Apoptotic Sample - Absorbance of Blank) / (Absorbance of Control Sample - Absorbance of Blank)

Quantification using a pNA Standard Curve:

-

Prepare a series of pNA standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the same buffer as the assay.

-

Measure the absorbance of the standards at 405 nm.

-

Plot a standard curve of absorbance versus pNA concentration.

-

Use the equation of the line from the standard curve to calculate the concentration of pNA produced in your samples.

-

Caspase activity can then be expressed in units, where one unit is the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[5]

Experimental Workflow and Troubleshooting

The following diagram outlines the general workflow for a caspase-3 activity assay using this compound.

Troubleshooting Common Issues:

-

Low Signal:

-

Increase incubation time.

-

Increase the amount of cell lysate used.

-

Ensure the apoptosis induction was successful using a complementary method (e.g., Annexin V staining).

-

Verify the activity of the reagents, especially the DTT and the substrate.

-

-

High Background:

-

Ensure complete removal of cellular debris after lysis.

-

Use a specific caspase-3 inhibitor to confirm that the signal is due to caspase-3 activity.

-

Check for contamination in reagents.

-

-

Variability between Replicates:

-

Ensure accurate pipetting.

-

Mix all solutions thoroughly before use.

-

Ensure a homogenous cell suspension before lysis.

-

Conclusion

The this compound colorimetric assay is a robust, reliable, and widely used method for the quantification of caspase-3 activity, a key indicator of apoptosis. Its simplicity and adaptability make it a valuable tool for researchers in various fields, including basic science, drug discovery, and toxicology. By understanding the underlying principles and following a well-defined protocol, researchers can obtain accurate and reproducible data on the induction of apoptosis in their experimental systems.

References

- 1. apexbt.com [apexbt.com]

- 2. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. biorbyt.com [biorbyt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biogot.com [biogot.com]

Alternative names and synonyms for Ac-DEVD-pNA.

An In-depth Technical Guide to Ac-DEVD-pNA: A Chromogenic Substrate for Caspase-3 Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-nitrophenyl)-L-α-asparagine, commonly known as this compound. This compound is a highly utilized chromogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Its reliability and ease of use make it an invaluable tool in apoptosis research and the development of novel therapeutics targeting programmed cell death.

Alternative Names and Synonyms

This compound is known by several alternative names and synonyms in scientific literature and commercial products. Understanding these variations is crucial for comprehensive literature searches and product sourcing.

-

Full Chemical Name: N-acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-nitrophenyl)-L-α-asparagine[1]

-

Common Synonyms:

Physicochemical and Kinetic Properties

The utility of this compound as a caspase-3 substrate is defined by its specific physicochemical and kinetic parameters. These properties are essential for designing and interpreting experiments accurately.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₄N₆O₁₃ | [1][3] |

| Molecular Weight | 638.58 g/mol | [3] |

| Appearance | Lyophilized white powder | [6] |

| Purity | ≥95% to ≥98% (vendor specific) | [1][2][3] |

| Solubility | DMSO, Acetonitrile:Methanol (1:1) | [1][5] |

| Storage Temperature | -20°C | [5][7] |

| Absorbance Maximum (pNA) | ~405 nm | [2][4][8] |

| Molar Extinction Coefficient (ε) of pNA | 9160 cm⁻¹M⁻¹ at 405 nm | [4] |

| Km for Caspase-3 | 9.7 µM, 11 µM | [2][8][9] |

| Km for other Caspases | Caspase-1: 18 µM, Caspase-4: 32 µM, Caspase-6: 180 µM, Caspase-7: 12 µM | [2] |

Apoptosis Signaling Pathways

This compound is a substrate for caspase-3, a central executioner in the apoptotic cascade. Apoptosis can be initiated through two primary pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of caspase-3.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates pro-caspase-3.[10][11]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors.[12] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8.[10] Activated caspase-8 can then directly cleave and activate pro-caspase-3.[10] In some cell types, caspase-8 can also cleave Bid, a Bcl-2 family protein, which then activates the intrinsic pathway.[10]

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways leading to caspase-3 activation.

Experimental Protocols

The following protocols provide a general framework for performing a colorimetric caspase-3 activity assay using this compound. Specific details may need to be optimized based on the cell type and experimental conditions.

Preparation of Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) can be added.

-

2X Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

-

This compound Stock Solution (20 mM): Dissolve 15 mg of this compound in 1.2 mL of DMSO. Store at -20°C.

-

This compound Working Solution (2 mM): Dilute the 20 mM stock solution 1:10 in 1X Reaction Buffer just before use.

Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell line of interest using a known stimulus. A negative control of uninduced cells should be run in parallel.

-

Harvest cells (e.g., for adherent cells, trypsinize and collect; for suspension cells, pellet directly). A typical cell number is 1-5 x 10⁶ cells per sample.[13]

-

Wash the cell pellet with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.[13]

-

Incubate on ice for 10-20 minutes.

-

Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -70°C.

-

Determine the protein concentration of the lysate using a standard method like the Bradford assay. Adjust the protein concentration to 50-200 µg per 50 µL of Lysis Buffer.[13]

Caspase-3 Activity Assay (96-well plate format)

-

To each well of a 96-well flat-bottom plate, add 50 µL of cell lysate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

To start the reaction, add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[13]

-

Gently mix the contents of the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]

-

Read the absorbance at 400-405 nm using a microplate reader.[13]

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample with the uninduced control.

Figure 2: A typical experimental workflow for a colorimetric caspase-3 assay using this compound.

Conclusion

This compound remains a cornerstone for the colorimetric detection of caspase-3 activity. Its well-characterized properties and straightforward application in experimental settings make it an indispensable reagent for researchers and professionals in the fields of cell biology, oncology, and drug discovery. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this compound in apoptosis-related research.

References

- 1. tribioscience.com [tribioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Caspase-3 Substrate I, Colorimetric [sigmaaldrich.com]

- 5. agscientific.com [agscientific.com]

- 6. eurogentec.com [eurogentec.com]

- 7. raybiotech.com [raybiotech.com]

- 8. apexbt.com [apexbt.com]

- 9. biorbyt.com [biorbyt.com]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. Caspase - Wikipedia [en.wikipedia.org]

- 13. abcam.com [abcam.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Ac-DEVD-pNA for the Identification of Procaspase-3 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of the chromogenic substrate Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide) for the identification and characterization of procaspase-3 activators. Procaspase-3, the inactive zymogen of the key executioner caspase-3, represents a critical node in the apoptotic signaling cascade. The discovery of small molecules that can directly activate procaspase-3 holds significant therapeutic potential, particularly in oncology.

The Principle of Procaspase-3 Activation and Detection

Caspase-3 is a cysteine protease that plays a central role in the execution phase of apoptosis.[1][2][3] It exists within the cell as an inactive proenzyme, procaspase-3.[4] During apoptosis, initiator caspases like caspase-8 and caspase-9 cleave procaspase-3, leading to its activation.[1][5][6] The active caspase-3 then cleaves a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][2]

The this compound assay is a widely used colorimetric method to measure the activity of caspase-3 and other caspases that recognize the DEVD sequence, such as caspase-7.[3][4][7] The principle is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[2][4][8][9] The intensity of the yellow color produced is directly proportional to the amount of active caspase-3 in the sample.

In the context of screening for procaspase-3 activators, the assay is adapted to an in vitro system. Recombinant procaspase-3 is incubated with test compounds. If a compound is an activator, it will induce the conversion of procaspase-3 to active caspase-3. The subsequent addition of this compound allows for the quantification of this activation event by measuring the release of pNA.[10]

Procaspase-3 Activation Signaling Pathways

Procaspase-3 is a point of convergence for two major apoptotic signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][4] Understanding these pathways is crucial for designing experiments and interpreting results.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[5] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, procaspase-8 molecules undergo auto-activation. Active caspase-8 can then directly cleave and activate procaspase-3.[5][11]

The Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[11] These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of ATP, oligomerizes to form the apoptosome.[5][11] The apoptosome recruits and activates procaspase-9.[11] Active caspase-9 then cleaves and activates procaspase-3.[1][5]

Caption: Procaspase-3 is activated by both the extrinsic and intrinsic apoptotic pathways.

Experimental Design for Identifying Procaspase-3 Activators

A typical workflow for a high-throughput screen (HTS) to identify novel procaspase-3 activators involves several stages, from initial screening to hit validation.

Caption: Workflow for the identification and validation of procaspase-3 activators.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound assay compiled from various sources.

Table 1: Substrate and Reagent Concentrations

| Component | Stock Concentration | Working Concentration | Solvent |

| This compound | 20 mM - 100 mM | 50 µM - 200 µM | DMSO |

| DTT | 1 M | 1 - 10 mM | Water |

| Cell Lysate Protein | N/A | 20 - 200 µg per assay | Lysis Buffer |

| Recombinant Procaspase-3 | Varies | Assay-dependent | Assay Buffer |

Data compiled from multiple sources.[2][8][12]

Table 2: Assay Parameters

| Parameter | Value | Notes |

| Wavelength (λmax) | 405 nm | Some protocols suggest 400 nm.[4] |

| Incubation Temperature | 37 °C | Standard for enzymatic assays. |

| Incubation Time | 1 - 4 hours | Can be extended (e.g., overnight) for low activity. |

| Km for Caspase-3 | ~9.7 µM | Michaelis constant for this compound.[13][14] |

| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | Used for calculating pNA concentration from absorbance. |

Detailed Experimental Protocols

This section provides detailed methodologies for performing an in vitro procaspase-3 activation assay.

Reagent Preparation

-

1X Assay Buffer: Typically composed of 20-50 mM HEPES (pH 7.4), 50-100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, and 0.1% CHAPS. The exact composition can be optimized.[2]

-

1X Lysis Buffer: For preparing cell extracts, a typical buffer is 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[2]

-

This compound Substrate (2 mM): Dilute a 20 mM stock solution 1:10 in 1X Assay Buffer just before use.[2]

-

pNA Standard Curve (Optional but Recommended): Prepare a series of dilutions of a pNA standard (e.g., 0 to 200 µM) in 1X Assay Buffer to accurately quantify the amount of pNA released.

In Vitro Procaspase-3 Activation Assay (96-well plate format)

-

Prepare Reaction Plate: Add the following to each well of a 96-well microplate:

-

X µL of 1X Assay Buffer.

-

10 µL of recombinant human procaspase-3.

-

10 µL of test compound (or DMSO as a vehicle control).

-

Total volume should be around 80 µL before adding the substrate.

-

-

Controls:

-

Negative Control: Replace the test compound with the vehicle (e.g., DMSO).

-

Positive Control (for substrate cleavage): Use a known amount of active caspase-3 instead of procaspase-3.

-

Blank: Contains 1X Assay Buffer and substrate, but no enzyme.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for procaspase-3 activation.

-

Initiate Chromogenic Reaction: Add 20 µL of 2 mM this compound substrate to each well. Mix gently.

-

Measure Absorbance: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] Read the absorbance at 405 nm using a microplate reader.[3][9] Readings can be taken at multiple time points (kinetic mode) or as a single endpoint.

Data Analysis

-

Correct for Background: Subtract the absorbance value of the blank well from all other readings.

-

Determine Caspase Activity: The fold-increase in caspase activity can be calculated by comparing the absorbance of the compound-treated samples to the negative (vehicle) control.

-

Fold Increase = (Absorbance_sample) / (Absorbance_negative_control)

-

-

Quantify Activity (using pNA standard curve):

-

Plot the absorbance values of the pNA standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to convert the corrected absorbance values of the samples into the concentration of pNA produced.

-

Caspase activity can be expressed in units, where one unit is defined as the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[9][15]

-

Conclusion

The this compound-based colorimetric assay is a robust, cost-effective, and straightforward method for identifying and characterizing activators of procaspase-3.[4][15] Its adaptability to high-throughput formats makes it an invaluable tool in the early stages of drug discovery for novel apoptosis-inducing agents.[10] Proper validation of hits through dose-response studies and orthogonal secondary assays is critical to confirm the mechanism of action and advance promising compounds toward therapeutic development.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 4. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biogot.com [biogot.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Turning ON Caspases with Genetics and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. apexbt.com [apexbt.com]

- 14. biorbyt.com [biorbyt.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Caspase-3 Activity Assay Using Ac-DEVD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death. The activity of caspase-3 is a reliable indicator of apoptosis. This colorimetric assay provides a simple and sensitive method to quantify caspase-3 activity in cell lysates and tissue extracts using the synthetic tetrapeptide substrate Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

Principle of the Assay

The assay is based on the cleavage of the colorimetric substrate this compound by active caspase-3.[1][2][3] In apoptotic cells, caspase-3 is activated and cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[2][3] The released pNA has a strong absorbance at 405 nm.[4][5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample. The activity can be quantified by measuring the absorbance at 405 nm using a spectrophotometer or a microplate reader.[3][7]

Signaling Pathway

Caption: Caspase-3 activation and substrate cleavage pathway.

Materials and Reagents

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well flat-bottom microplates

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[8]

-

2x Reaction Buffer (e.g., buffered saline with glycerol and detergent)[3]

-

This compound substrate (typically 4 mM stock in DMSO)

-

Dithiothreitol (DTT)

-

Positive Control (e.g., recombinant active caspase-3 or cell lysates from cells induced to undergo apoptosis)[8][9][10]

-

Negative Control (e.g., untreated cell lysates)

-

Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for specificity control[8]

-

Protein quantification assay kit (Bradford or BCA method)

Experimental Protocols

Cell Lysate Preparation

For Adherent Cells:

-

Induce apoptosis in cells using the desired method.

-

Wash cells with ice-cold PBS.

-

For a 10 cm plate, add 0.5 ml of ice-cold Cell Lysis Buffer.[11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

Centrifuge at 10,000-14,000 x g for 3-10 minutes at 4°C.[12][13]

-

Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.

-

Determine the protein concentration of the lysate.

For Suspension Cells:

-

Induce apoptosis as required.

-

Pellet the cells by centrifugation at 500-600 x g for 3-5 minutes.[13][14]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).[14]

-

Proceed with centrifugation as described for adherent cells (step 6 onwards).

Reagent Preparation

| Reagent | Preparation | Storage |

| 1x Lysis Buffer | If using a 5x stock, dilute with sterile water. Add DTT to a final concentration of 5 mM just before use.[2][12] | 2-8°C (without DTT) |

| 1x Reaction Buffer | If using a 2x or 5x stock, dilute with sterile water. Add DTT to the required final concentration (e.g., 10 mM) before use.[3] | 2-8°C (without DTT) |

| This compound Substrate | Dilute the stock solution (e.g., 4 mM) to the desired final working concentration (e.g., 200 µM) in 1x Reaction Buffer.[8] | -20°C, protected from light[5] |

| pNA Standard Curve | Prepare a serial dilution of a pNA stock solution (e.g., 10 mM) in 1x Reaction Buffer to generate standards from 0 to 200 µM.[12] | -20°C (stock solution) |

Assay Protocol (96-well plate format)

-

Sample Preparation: Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume of each well to 50 µl with Cell Lysis Buffer.

-

Controls:

-

Negative Control: Lysate from untreated cells.

-

Positive Control: Lysate from cells treated with an apoptosis-inducing agent (e.g., staurosporine) or purified active caspase-3.[8][9][15]

-

Inhibitor Control: Pre-incubate a sample of apoptotic cell lysate with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-30 minutes before adding the substrate.[14]

-

Blank: Cell Lysis Buffer without any cell lysate.

-

-

Reaction Initiation: Add 50 µl of 2x Reaction Buffer containing the this compound substrate to each well. The final volume in each well should be 100 µl.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][7] The incubation time can be extended if the signal is low.[4]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[4][7]

Experimental Workflow

Caption: Workflow for the caspase-3 activity assay.

Data Presentation and Analysis

The results can be presented as the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Table of Quantitative Data

| Parameter | Value | Notes |

| Cell Number | 2-5 x 10^6 cells per sample | This is a general recommendation and may need optimization based on cell type and treatment.[4] |

| Lysis Buffer Volume | 100 µl per 1-5 x 10^6 cells | Ensure complete cell lysis.[14] |

| Protein Concentration | 20-200 µg per well | The optimal amount should be determined empirically.[3] |

| This compound Final Concentration | 50-200 µM | The Km for this compound is approximately 9.7 µM, so a concentration well above this ensures the reaction is not substrate-limited.[1] |

| Incubation Time | 1-4 hours (or overnight) | The development of a yellow color can be monitored visually.[4][12] |

| Incubation Temperature | 37°C | Optimal temperature for enzyme activity.[4][7] |

| Absorbance Wavelength | 405 nm (or 400 nm) | The peak absorbance for pNA.[4][5] |

| Caspase-3 Inhibitor Concentration | ~10 µM Ac-DEVD-CHO | Used to confirm the specificity of the assay.[14] |

Calculation of Caspase-3 Activity:

-

Subtract the absorbance value of the blank from all sample and control readings.

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with that of the untreated control.[16]

Formula for Fold Increase: Fold Increase = (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)

For a more quantitative analysis, a pNA standard curve can be used to determine the concentration of pNA produced in each sample. The specific activity can then be calculated and expressed as µmol of pNA released per minute per mg of protein.[12]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in all wells | Contamination of reagents; Non-specific substrate cleavage. | Use fresh reagents; Include an inhibitor control to assess non-specific activity. |

| Low or no signal in apoptotic samples | Insufficient apoptosis induction; Inactive caspase-3; Low protein concentration. | Confirm apoptosis using another method (e.g., TUNEL assay); Ensure proper storage and handling of lysates; Increase the amount of protein per well or extend the incubation time.[4][8] |

| High variability between replicates | Pipetting errors; Incomplete cell lysis; Bubbles in wells. | Be careful with pipetting; Ensure thorough cell lysis; Avoid introducing bubbles when adding reagents.[8] |

Conclusion

This protocol provides a detailed, step-by-step guide for performing a caspase-3 activity assay using the chromogenic substrate this compound. By following these procedures, researchers can reliably quantify caspase-3 activity as a measure of apoptosis in various experimental settings. Careful attention to controls and proper data analysis will ensure the generation of accurate and reproducible results.

References

- 1. apexbt.com [apexbt.com]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. biogot.com [biogot.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. mesoscale.com [mesoscale.com]

- 14. thco.com.tw [thco.com.tw]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.com [abcam.com]

Application Notes and Protocols for Preparing a Standard Curve in Ac-DEVD-pNA-Based Caspase-3 Assays

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway.[1][2] Its activity is a key indicator of apoptosis. The colorimetric assay based on the cleavage of the substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) is a widely used method for quantifying caspase-3 activity.[3][4] In this assay, active caspase-3 cleaves the this compound substrate, releasing the yellow chromophore p-nitroaniline (pNA).[5][6] The amount of pNA produced is directly proportional to the caspase-3 activity and can be quantified by measuring its absorbance at 405 nm.[7] To accurately determine the amount of pNA released in the enzymatic reaction, a standard curve generated from known concentrations of pNA is essential.[8][9]

These application notes provide a detailed protocol for the preparation of a p-nitroaniline (pNA) standard curve for use in this compound-based caspase-3 assays.

Principle of the Assay

The assay is based on the hydrolysis of the peptide substrate this compound by caspase-3, which results in the release of the pNA moiety.[8] The released pNA has a strong absorbance at 405 nm.[5][10] By creating a standard curve with known concentrations of pNA, the absorbance values from unknown samples can be used to determine the precise amount of pNA produced, and thus, the caspase-3 activity.

Materials and Reagents

-

p-Nitroaniline (pNA) standard solution (e.g., 10 mM stock in DMSO)[5]

-

Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT)[11]

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader capable of measuring absorbance at 405 nm[4]

-

96-well microplate[12]

-

Pipettes and pipette tips

-

Polypropylene tubes[11]

Experimental Protocol: Preparation of pNA Standard Curve

This protocol describes the preparation of a pNA standard curve in a 96-well plate format with a final volume of 100 µL per well.

1. Preparation of pNA Stock Solution: If starting with solid pNA, dissolve it in DMSO to create a stock solution (e.g., 10 mM).[8] Commercial kits often provide a pre-made pNA stock solution.[5][12]

2. Preparation of a Working pNA Solution: Dilute the pNA stock solution with Assay Buffer to create a working solution. For example, to prepare a 200 µM working solution from a 10 mM stock, dilute the stock 50-fold with 1x Assay Buffer.[11]

3. Serial Dilutions for Standard Curve: a. Label a series of polypropylene tubes for your standards (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 0 µM/Blank).[12] b. Add 100 µL of Assay Buffer to all tubes except the one for the highest concentration (200 µM). c. Add 200 µL of the 200 µM working pNA solution to the "200 µM" tube. d. Transfer 100 µL from the "200 µM" tube to the "100 µM" tube and mix thoroughly. e. Continue this serial dilution process by transferring 100 µL from each tube to the next, mixing well at each step, until you reach the desired lowest concentration. Do not add any pNA to the "0 µM/Blank" tube.

4. Plating the Standards: a. Transfer 100 µL of each standard dilution (including the blank) into separate wells of a 96-well plate.[8] b. It is recommended to prepare each standard in triplicate to ensure accuracy.[12]

5. Absorbance Measurement: a. Read the absorbance of the plate at 405 nm using a microplate reader.[4]

6. Data Analysis: a. Subtract the average absorbance of the blank (0 µM pNA) from the absorbance of all other standards. b. Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations in µM (X-axis). c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be close to 1.0 for a good linear fit.

Data Presentation

The following table represents typical data for a pNA standard curve.

| pNA Concentration (µM) | Amount of pNA per well (nmol) | Average Absorbance at 405 nm | Corrected Absorbance (Avg. Abs. - Blank) |

| 200 | 20 | 2.105 | 2.000 |

| 100 | 10 | 1.100 | 0.995 |

| 50 | 5 | 0.602 | 0.497 |

| 25 | 2.5 | 0.351 | 0.246 |

| 12.5 | 1.25 | 0.228 | 0.123 |

| 6.25 | 0.625 | 0.167 | 0.062 |

| 0 (Blank) | 0 | 0.105 | 0.000 |

Visualizations

Caption: Experimental workflow for generating a pNA standard curve.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]

- 3. apexbt.com [apexbt.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cephamls.com [cephamls.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 3hbiomedical.com [3hbiomedical.com]

Application Notes and Protocols for High-Throughput Screening of Caspase Inhibitors using Ac-DEVD-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Caspase-3, in particular, is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the dismantling of the cell.[1] Dysregulation of caspase activity is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has made caspases attractive targets for therapeutic intervention.

The Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) assay is a widely used colorimetric method for measuring the activity of caspase-3 and caspase-7.[2][3][4] The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-3. In the presence of active caspase-3/7, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[5][6] The amount of released pNA can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase activity.[5][6] This assay is readily adaptable for high-throughput screening (HTS) of potential caspase inhibitors, making it a valuable tool in drug discovery.[1][7]

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the colorimetric substrate by active caspase-3 or caspase-7. The sequence "DEVD" is a preferred recognition motif for these executioner caspases.[8] The C-terminus of the peptide is conjugated to p-nitroaniline (pNA). When the substrate is intact, it is colorless. Upon cleavage by caspase-3/7 at the aspartate residue, free pNA is released, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase activity in the sample.

Signaling Pathway Diagram

References

- 1. Assay development and high-throughput screening of caspases in microfluidic format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00017C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the modulation of apoptotic pathways presents a significant opportunity for therapeutic intervention. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular substrates, leading to the dismantling of the cell.

The synthetic tetrapeptide Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely utilized chromogenic substrate for Caspase-3.[1] The sequence DEVD is based on the cleavage site of one of Caspase-3's key substrates, PARP (poly(ADP-ribose) polymerase).[1] In the presence of active Caspase-3, this compound is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[2] This colorimetric assay provides a simple, robust, and reproducible method for quantifying Caspase-3 activity, making it an invaluable tool in drug discovery for identifying and characterizing modulators of apoptosis.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, including detailed protocols for in vitro Caspase-3 activity assays and high-throughput screening (HTS) of potential therapeutic agents.

Key Applications in Drug Discovery

-

High-Throughput Screening (HTS) for Caspase-3 Modulators: The this compound assay is readily adaptable for HTS platforms, enabling the rapid screening of large compound libraries to identify potential inhibitors or activators of Caspase-3. Its simple colorimetric readout and compatibility with microplate formats make it a cost-effective and efficient primary screening tool.

-

Characterization of Apoptosis-Inducing or -Inhibiting Compounds: For lead compounds identified in primary screens, the this compound assay is crucial for confirming their mechanism of action. By quantifying the dose-dependent effect of a compound on Caspase-3 activity in cell lysates, researchers can validate its pro-apoptotic or anti-apoptotic properties.

-

Determination of Inhibitor Potency (IC50 Values): The assay is widely used to determine the half-maximal inhibitory concentration (IC50) of Caspase-3 inhibitors. This quantitative measure is essential for structure-activity relationship (SAR) studies and for ranking the potency of different drug candidates.[3][4]

-

Studying Apoptotic Pathways in Disease Models: Researchers utilize the this compound assay to investigate the role of Caspase-3 in various disease models. By measuring Caspase-3 activity in response to different stimuli or in the presence of potential therapeutics, a deeper understanding of the underlying disease mechanisms can be achieved.

Data Presentation: In Vitro Efficacy of Caspase-3 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized Caspase-3 inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

| Inhibitor | Type of Inhibition | Target Caspases | IC50 / Ki Value | Assay Substrate | Reference |

| Ac-DEVD-CHO | Reversible, Competitive | Caspase-3, Caspase-7 | Ki = 0.23 nM (Caspase-3) | Not Specified | [5] |

| Z-DEVD-FMK | Irreversible | Caspase-3 | IC50 = 18 µM | Not Specified | [3][6] |

| Z-DEVD-FMK | Irreversible | Caspase-3 | IC50 = 130 nM | Not Specified | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is a more specific measure of inhibitor potency. The significant difference in reported IC50 values for Z-DEVD-FMK highlights the importance of standardized assay conditions for direct comparison.

Mandatory Visualizations

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.

Experimental Workflow: High-Throughput Screening for Caspase-3 Inhibitors

Caption: A typical workflow for a high-throughput screen to identify Caspase-3 inhibitors.

Logical Relationship: this compound in Identifying Caspase-3 Inhibitors

References

- 1. apexbt.com [apexbt.com]

- 2. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. stemcell.com [stemcell.com]

- 6. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]

Application Note: Real-Time Kinetic Analysis of Caspase-3 Activity Using the Chromogenic Substrate Ac-DEVD-pNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell during programmed cell death.[1][2][3] Its activation is a key indicator of apoptosis, making it an important target for research and drug development, particularly in the fields of oncology and neurodegenerative diseases.[2][4] Caspases exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage by initiator caspases like caspase-8 and caspase-9.[1][4] Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[1][3]

This application note describes a method for the real-time measurement of caspase-3 enzymatic kinetics using the colorimetric substrate Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide). The assay is based on the ability of active caspase-3 to recognize and cleave the tetrapeptide sequence DEVD, which is derived from the cleavage site in one of its natural substrates, PARP (poly(ADP-ribose) polymerase).[5] Upon cleavage of the this compound substrate by caspase-3, the chromophore p-nitroaniline (pNA) is released.[6][7] The free pNA has a strong absorbance at 405 nm, and its concentration can be quantified spectrophotometrically.[8][9] By continuously monitoring the change in absorbance over time, the reaction kinetics of caspase-3 can be determined. This real-time assay provides a simple and convenient method for studying caspase-3 activity and for screening potential inhibitors or activators in a high-throughput format.[6]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide substrate this compound by active caspase-3. The reaction releases the pNA molecule, which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity under the given conditions.

Caption: Principle of the colorimetric caspase-3 assay.

Caspase-3 Activation Signaling Pathway

Caspase-3 is activated via two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[1][10]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, which becomes activated. Active caspase-8 can then directly cleave and activate procaspase-3.[4][10]

-

Intrinsic Pathway: Cellular stress signals trigger this pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[10] Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates procaspase-3.[1][10]

Caption: Simplified overview of caspase-3 activation pathways.

Experimental Protocol: Real-Time Caspase-3 Kinetic Assay

This protocol provides a method for measuring the kinetics of caspase-3 in cell lysates using a 96-well plate format and a microplate reader.

Materials and Reagents

-

Cells of interest (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Recombinant active caspase-3 (for positive control and standard curve)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (for negative control)

-

This compound substrate

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS)

-

Protein quantification assay kit (Bradford or BCA)

-

96-well clear, flat-bottom microplate

-

Microplate reader with kinetic reading capability at 405 nm and temperature control (37°C)

Protocol Steps

1. Sample Preparation (Cell Lysates)

a. Cell Culture and Treatment: Seed cells at an appropriate density and culture overnight. Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group. b. Cell Harvesting: For adherent cells, scrape and collect them. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes). c. Washing: Wash the cell pellet once with ice-cold PBS to remove media components. d. Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1x10^6 cells per 50 µL). e. Incubation: Incubate the lysate on ice for 15-20 minutes. f. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases. h. Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay. Normalize all sample concentrations by diluting with Cell Lysis Buffer to ensure equal protein loading in the assay.

2. Assay Setup

a. Prepare Reagents: Prepare the Assay Buffer and the this compound substrate solution. The final concentration of this compound in the well is typically between 50-200 µM.[11] Prepare a stock solution in DMSO and dilute it in Assay Buffer just before use. b. Pre-warm Plate Reader: Set the microplate reader to maintain a temperature of 37°C and to read absorbance at 405 nm. c. Plate Layout: Design the plate layout. Include wells for:

- Blank (Assay Buffer + Substrate, no lysate)

- Untreated cell lysate (negative control)

- Treated cell lysate (samples)

- Positive control (recombinant active caspase-3) d. Add Lysates: Add 50 µL of your normalized cell lysates (containing 50-100 µg of total protein) to the appropriate wells of the 96-well plate. e. Add Assay Buffer: Add 40 µL of Assay Buffer to each well.

3. Kinetic Measurement

a. Initiate Reaction: Add 10 µL of the this compound substrate solution to each well to start the reaction. The final volume should be 100 µL. b. Start Reading: Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurements. c. Data Acquisition: Record the absorbance at 405 nm every 1-2 minutes for a period of 1-2 hours.

Experimental Workflow Diagram

Caption: Workflow for the real-time caspase-3 kinetic assay.

Data Presentation and Analysis

The output from the microplate reader will be a series of absorbance values over time for each well. The rate of the reaction (V) is determined by calculating the slope of the initial linear portion of the absorbance vs. time curve (ΔAbs/Δt).

Example Data Table

This table summarizes typical quantitative data obtained from a caspase-3 kinetic assay. The reaction rate is often expressed as the change in optical density (OD) per minute or converted to pmol of pNA released per minute per mg of protein.

| Sample ID | Total Protein (µ g/well ) | Substrate [this compound] (µM) | Initial Reaction Rate (mOD/min) | Specific Activity (pmol pNA/min/mg) |

| Blank | 0 | 200 | 0.1 | 0 |

| Untreated Lysate | 100 | 200 | 1.5 | 17.6 |

| Treated Lysate (4h) | 100 | 200 | 12.8 | 150.6 |

| Positive Control (Rec. Casp-3) | 1 (unit) | 200 | 25.0 | N/A |

| Treated + Inhibitor | 100 | 200 | 1.8 | 21.2 |

Note: Specific activity is calculated using the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹) and the path length of the solution in the well.

Calculating Caspase-3 Activity

-

Correct for Blank: Subtract the slope of the blank from the slope of all other samples.

-

Calculate Specific Activity:

-

Activity (mol/min) = (ΔAbs/min) / (ε * l)

-

ε = Molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹)

-

l = Path length in cm (for a 100 µL volume in a 96-well plate, this is typically ~0.28 cm, but should be empirically determined or provided by the manufacturer).

-

-

Specific Activity (mol/min/mg protein) = Activity / (mg of protein in the well)

-

By varying the substrate concentration while keeping the enzyme concentration constant, one can generate data to plot a Michaelis-Menten curve and determine key kinetic parameters such as Kₘ and Vₘₐₓ. This is particularly useful for characterizing caspase-3 inhibitors.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 3. biogot.com [biogot.com]

- 4. assaygenie.com [assaygenie.com]

- 5. apexbt.com [apexbt.com]

- 6. Preparation of the Caspase-3/-7 substrate this compound via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Real-Time Detection of Caspase-3-Like Protease Activation in Vivo Using Fluorescence Resonance Energy Transfer during Plant Programmed Cell Death Induced by Ultraviolet C Overexposure - PMC [pmc.ncbi.nlm.nih.gov]

Use of Ac-DEVD-pNA in cell lysates versus purified enzyme preparations.

Topic: Use of Ac-DEVD-pNA in Cell Lysates Versus Purified Enzyme Preparations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases).[1][2][3][4] Caspase-3 is a primary executioner caspase, which, upon activation, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7][8][9]

The tetrapeptide substrate this compound (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used tool for measuring the activity of caspase-3 and related caspases like caspase-7.[3][10][11] The substrate mimics the PARP (poly(ADP-ribose) polymerase) cleavage site, a natural target of caspase-3.[12][13] Active caspase-3 cleaves the peptide bond between the aspartate (D) and the p-nitroanilide (pNA) chromophore. The release of free pNA results in a yellow color that can be quantified by measuring its absorbance at 405 nm.[7][9][14][15] This allows for a simple and sensitive colorimetric assay to determine caspase-3 activity.

This application note provides detailed protocols and guidance for using this compound in two distinct experimental contexts: with purified caspase-3 enzyme preparations and with complex cell lysates. Understanding the nuances of each approach is critical for accurate data interpretation in apoptosis research and drug discovery.

Signaling Pathway: Caspase-3 Activation

Caspase-3 exists as an inactive zymogen (procaspase-3) in healthy cells.[4][16] It is activated through proteolytic cleavage by initiator caspases, primarily caspase-9 (via the intrinsic, mitochondrial pathway) and caspase-8 (via the extrinsic, death receptor pathway).[3][5][17] Once activated, caspase-3 proceeds to cleave critical cellular substrates, orchestrating the disassembly of the cell.[2][6]

Caption: Overview of intrinsic and extrinsic pathways converging on Caspase-3 activation.

Principle of the this compound Assay